N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

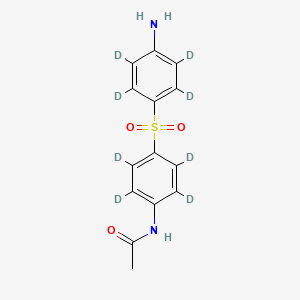

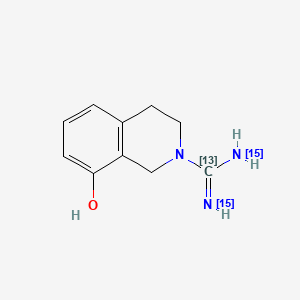

N-Nitroso-N-methyl-4-aminobutyric acid-d3 is the deuterium labeled N-Nitroso-N-methyl-4-aminobutyric acid . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is C5 2H3 H9 N2 O . The molecular weight is 119.18 .Aplicaciones Científicas De Investigación

Overview of N-Nitroso Compounds in Scientific Research

N-Nitroso compounds are a class of chemical compounds that have been extensively studied for their carcinogenic and mutagenic properties. These compounds, including N-Nitroso-N-(methyl-d3)-3-aminopropionic acid, are known for their roles in various biological and environmental processes. The research applications of N-Nitroso compounds span from understanding their formation and destruction in water systems to their implications in cancer research and the development of novel pharmacological agents.

Formation and Precursors in Environmental Systems

One area of research focuses on the formation of N-Nitroso compounds from dietary precursors in the stomach and their implications for human health. Studies have shown that dietary components can act as precursors to these compounds, highlighting the importance of dietary choices in managing cancer risk (Eichholzer & Gutzwiller, 2009)[https://consensus.app/papers/dietary-nitrates-nitrites-nnitroso-compounds-cancer-risk-eichholzer/6b40ead2df3a5a13889068f20065ede1/?utm_source=chatgpt]. Additionally, the kinetics and mechanisms of N-Nitroso compound formation and destruction in water have been reviewed, with a focus on N-nitrosodimethylamine (NDMA) due to its high toxicity and occurrence as a disinfection by-product in drinking water (Sharma, 2012)[https://consensus.app/papers/kinetics-mechanism-formation-destruction-sharma/5e30dde7ab035236a2b79a7e0b569fa2/?utm_source=chatgpt].

Carcinogenic and Mutagenic Effects

The carcinogenic and mutagenic effects of N-Nitroso compounds have been extensively researched. These studies have led to a better understanding of the mechanisms through which these compounds induce cancer in various organs. The relationship between the structure of N-Nitroso compounds and their carcinogenic potency has been a focus of research, contributing to the field of chemical carcinogenesis and environmental safety (Odashima, 1980)[https://consensus.app/papers/overview-nnitroso-compounds-carcinogens-animals-odashima/bc0f7f7c7dfc5d849b680ad16b0527c9/?utm_source=chatgpt].

Pharmacological Applications

Research into the pharmacological properties of N-Nitroso compounds has uncovered their potential in developing novel therapeutic agents. Studies on polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals, derived from N-Nitroso compounds, have shown promising results in enhancing biological activity, reducing toxicity, and increasing selective cytotoxicity towards cancer cells (Grigor’ev, Tkacheva, & Morozov, 2014)[https://consensus.app/papers/conjugates-compounds-radicals-basis-creation-agents-grigor’ev/f06f142e63935ef18a4f58b9666e2323/?utm_source=chatgpt].

Environmental and Health Impacts

The environmental and health impacts of N-Nitroso compounds, including their roles as greenhouse gases and their effects on food safety, have been reviewed. Nitrous oxide (N2O), a significant greenhouse gas produced by microbial processes in aquaculture systems, has been linked to N-Nitroso compound formation, emphasizing the need for sustainable practices in aquaculture to minimize greenhouse gas emissions (Hu, Lee, Chandran, Kim, & Khanal, 2012)[https://consensus.app/papers/oxide-emission-aquaculture-review-hu/15c36c8ed620569bb1d5cbbc9e18fcfa/?utm_source=chatgpt].

Safety and Hazards

Propiedades

IUPAC Name |

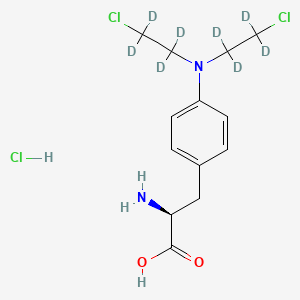

3-[nitroso(trideuteriomethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVIGHIXBBLOEB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662153 |

Source

|

| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215691-18-1 |

Source

|

| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)